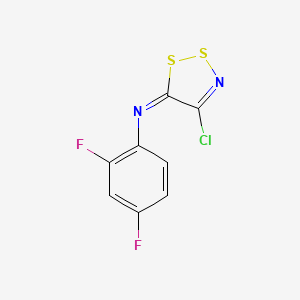

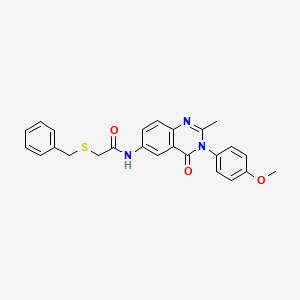

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline" is a chemical species that is part of a broader class of compounds featuring the 1,2,3-dithiazole moiety. This class of compounds is known for its potential in various chemical reactions and biological activities. The compound is characterized by the presence of a dithiazole ring, which is a five-membered heterocycle containing nitrogen and sulfur atoms, and is further substituted with chloro and fluoro groups on the aniline ring .

Synthesis Analysis

The synthesis of related dithiazole compounds has been explored in the literature. For instance, the reaction of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anilines with DABCO (1,4-diazabicyclo[2.2.2]octane) in hot PhCl (chlorobenzene) yields N-{4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-ylidene}anilines with high yields ranging from 70-92%. This reaction demonstrates the reactivity of the dithiazole ring and its ability to form new bonds under certain conditions .

Molecular Structure Analysis

While the specific molecular structure of "this compound" is not detailed in the provided papers, the structure of similar compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, was determined using single-crystal X-ray diffraction, which revealed a monoclinic system with space group P21/c. The benzene and triazine rings in this compound exhibit specific conformations and intramolecular hydrogen bonding interactions . These structural insights are valuable for understanding the geometry and electronic distribution in similar dithiazole compounds.

Chemical Reactions Analysis

The dithiazole compounds participate in a variety of chemical reactions. The aforementioned synthesis process indicates that these compounds can undergo nucleophilic substitution reactions to introduce different substituents, such as the 2-chloroethyl moiety. Furthermore, the dithiazole ring can be modified without cleavage by reacting with various nucleophiles, leading to a range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from the properties of related compounds. Typically, these properties include solubility in organic solvents, melting points, and stability under different conditions. The presence of electronegative atoms such as chlorine and fluorine in the compound suggests it may have unique electronic properties, which could influence its reactivity and interactions with other molecules. The bioactivities of similar compounds, such as aphicidal and antifungal activities, also hint at the potential applications of these dithiazole derivatives in agricultural and pharmaceutical fields .

Scientific Research Applications

Chemical Synthesis and Transformations

Formation of Various Compounds : N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline is used in synthesizing diverse compounds. For instance, treatment with primary and secondary alkylamines produces 2,5-dihydro-2-iminopyrroles and 2,5-dihydro-2-iminofurans, while alkyl (4-chloro-5H-1,2,3-dithiazol-5-ylidene)cyanoacetates yield (Z)-3-alkylamino-2,3-dicyanoacrylate esters (Lee & Kim, 1998).

Optimization for Synthesizing Aminoazines : The compound also plays a role in creating [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines, achieved by optimizing conditions with aminopyridines (Koutentis, Koyioni, & Michaelidou, 2011).

Conversion into Thiazole-Carbonitriles : Another application involves converting N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-amines into thiazolopyridine-carbonitriles. This process is enhanced by introducing chlorine substituents, leading to heteroazine fused thiazole-carbonitriles (Koutentis, Koyioni, & Michaelidou, 2013).

Synthesis with DABCO : Reactions with DABCO result in various compounds such as N-{4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-ylidene}anilines. This synthesis explores multiple chemical pathways, indicating the versatility of the compound in creating a range of derivatives (Koyioni, Manoli, & Koutentis, 2015).

Structural and Physical Properties

Crystal Structure and Interactions : The crystal structure of related dithiazoles has been analyzed, revealing significant insights into their solid-state packing and intermolecular electrostatic interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Bol'shakov et al., 2017).

Ring Transformation Studies : Investigations into the ring transformation of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles to 3-haloisothiazole-carbonitriles have been conducted. These studies provide insight into the mechanisms and potential applications of these transformations in synthetic chemistry (Kalogirou et al., 2014).

Comparative Reactivity Analysis : Comparing the reactivities of different chloro-dithiazoles, including 4-chloro-5H-1,2,3-dithiazol-5-one, offers a deeper understanding of their chemical behavior. Such analyses are vital for advancing synthetic methods and applications (Kalogirou & Koutentis, 2015).

Mechanism of Action

properties

IUPAC Name |

4-chloro-N-(2,4-difluorophenyl)dithiazol-5-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2S2/c9-7-8(14-15-13-7)12-6-2-1-4(10)3-5(6)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHBCHPPTGZOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C2C(=NSS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820026 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)

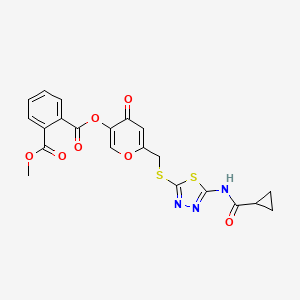

![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate](/img/structure/B2504783.png)

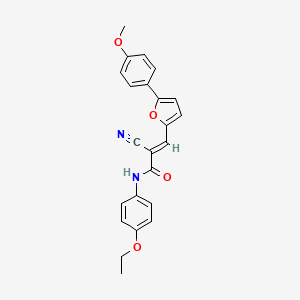

![3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2504792.png)

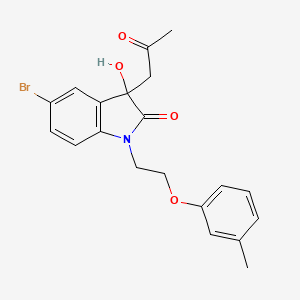

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2504795.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)